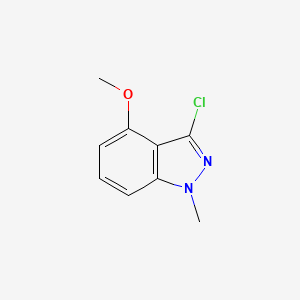
3-Chloro-4-methoxy-1-methyl-1H-indazole
概要
説明
3-Chloro-4-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with the molecular formula C9H9ClN2O, has a molecular weight of 196.64 g/mol .
作用機序
Target of Action
Indazole derivatives, which include 3-chloro-4-methoxy-1-methyl-1h-indazole, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, cancer, and other diseases, with downstream effects on cell growth, immune response, and other cellular processes.
Pharmacokinetics
The compound’s molecular weight (19664 ) suggests that it may have favorable absorption and distribution characteristics. The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical stability and interactions with metabolic enzymes.
Result of Action
Based on the reported activities of indazole derivatives , potential effects could include modulation of enzyme activity, alteration of cellular signaling, and changes in gene expression. These effects could contribute to the compound’s potential therapeutic activities.
生化学分析
Biochemical Properties
3-Chloro-4-methoxy-1-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with transcription factors, modulating their activity and influencing the expression of target genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer and other diseases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates are then conjugated with glutathione, glucuronic acid, or sulfate during phase II metabolism, facilitating their excretion from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The transport and distribution of this compound are critical factors in determining its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal allows this compound to enter the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methoxyaniline with methyl isocyanide in the presence of a base can lead to the formation of the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-Chloro-4-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are used.
Major Products
Substitution: Formation of various substituted indazoles.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
科学的研究の応用
3-Chloro-4-methoxy-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and dyes.
類似化合物との比較
Similar Compounds
- 3-Chloro-1H-indazole
- 4-Methoxy-1H-indazole
- 1-Methyl-1H-indazole
Uniqueness
3-Chloro-4-methoxy-1-methyl-1H-indazole is unique due to the presence of both chloro and methoxy substituents on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
特性
IUPAC Name |
3-chloro-4-methoxy-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIECGZKLKWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


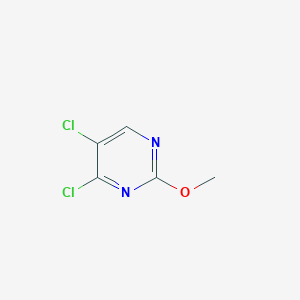
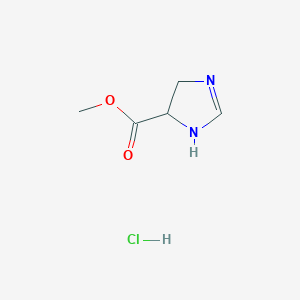

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)

![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)
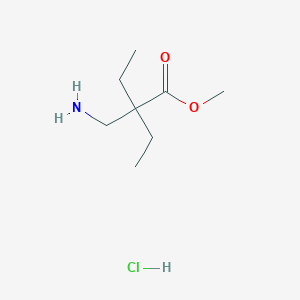
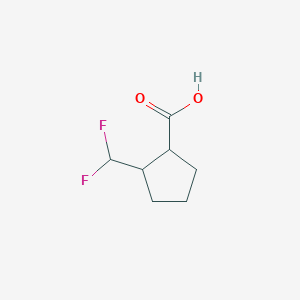

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
